2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
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Overview
Description
2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dichlorophenyl group, linked to a pyran ring, and further connected to an acetamide group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,4-dichlorobenzyl chloride to form 4-(3,4-dichlorophenyl)piperazine.
Synthesis of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Coupling Reaction: The 4-(3,4-dichlorophenyl)piperazine is then coupled with the pyran derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Utilizing larger reaction vessels and continuous flow reactors to handle bulk quantities.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups such as alcohols or amines.
Substituted Derivatives: Compounds with different substituents replacing the chlorine atoms.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses and physiological effects.
Biological Effects: Depending on its binding affinity and specificity, the compound can act as an agonist, antagonist, or inhibitor, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide: shares structural similarities with other compounds containing piperazine, pyran, and acetamide groups.
Examples: Compounds such as 4-(3,4-dichlorophenyl)piperazine, pyran derivatives, and acetamide analogs.
Uniqueness
Structural Features: The unique combination of piperazine, dichlorophenyl, pyran, and acetamide groups imparts distinct chemical and biological properties.
Biological Activity: Its specific interactions with molecular targets and pathways differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C18H19Cl2N3O4 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[6-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
InChI |
InChI=1S/C18H19Cl2N3O4/c19-14-2-1-12(7-15(14)20)23-5-3-22(4-6-23)9-13-8-16(24)17(10-26-13)27-11-18(21)25/h1-2,7-8,10H,3-6,9,11H2,(H2,21,25) |
InChI Key |
QLMRXJXNAQFGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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